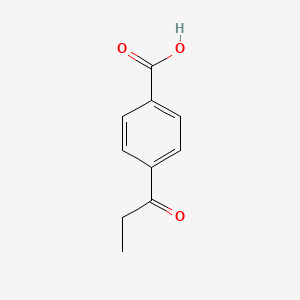

4-Propanoylbenzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

4-propanoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h3-6H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZBJHMHKZVYHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195007 | |

| Record name | p-Propionylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4219-55-0 | |

| Record name | p-Propionylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004219550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Propionylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Methodologies for 4 Propanoylbenzoic Acid

Advanced Synthetic Routes

Advanced synthetic strategies offer pathways to 4-Propanoylbenzoic acid that may provide advantages in terms of efficiency, selectivity, or environmental impact. These routes include sophisticated catalytic systems and electrochemical methods.

The selective oxidation of alkyl-substituted aromatic compounds is a cornerstone of industrial and laboratory synthesis. While the direct conversion of an n-propyl group to a propanoyl group is challenging, catalytic oxidation is crucial for synthesizing the carboxylic acid moiety from an alkyl precursor or for functionalizing a precursor alcohol.

A common strategy involves the oxidation of a suitable precursor that already contains the basic carbon skeleton. For instance, the oxidation of 4-propylbenzoic acid can be catalyzed by enzyme systems. The Cytochrome P450 enzyme CYP199A4 has been shown to oxidize 4-n-propylbenzoic acid, yielding a mixture of products including hydroxylated species like 4-(1-hydroxypropyl)benzoic acid and 4-(2-hydroxypropyl)benzoic acid. nih.govresearchgate.net Subsequent oxidation of the secondary alcohol, 4-(1-hydroxypropyl)benzoic acid, would yield the target ketone, this compound.

In chemical synthesis, the oxidation of alkylbenzenes to carboxylic acids is well-established. Catalytic systems such as cobalt-manganese-bromide (Co-Mn-Br) are highly effective for converting alkyl chains on a benzene (B151609) ring to carboxyl groups under oxygen pressure. atamankimya.comlincoln.ac.uk For example, a mixture of 4-alkylbenzoic acids can be oxidized to terephthalic acid. lincoln.ac.uk A more direct route to this compound would involve the oxidation of 4-ethylbenzene to 4-acetylbenzoic acid, a close analog. This can be achieved using various oxidizing agents, including potassium permanganate (B83412). google.com By analogy, the controlled oxidation of the benzylic position of 4-propyltoluene could theoretically yield 4-propylacetophenone, which would then require further transformations.

The challenge in these approaches lies in controlling the oxidation to stop at the ketone stage without proceeding to cleave the side chain or over-oxidize to a dicarboxylic acid. Catalytic systems using N-hydroxyphthalimide (NHPI) combined with a cobalt salt like Co(OAc)₂ have been developed for the aerobic oxidation of alkylbenzenes to their corresponding carboxylic acids under milder conditions, which could potentially be fine-tuned for selective oxidation. acs.orgfigshare.com

| Catalyst System | Precursor Example | Typical Product | Key Features | Reference |

|---|---|---|---|---|

| Co-Mn-Br | 4-Propylbenzoic Acid | Terephthalic Acid | Powerful oxidation; high temperature and pressure. | atamankimya.comlincoln.ac.uk |

| Cytochrome P450 (CYP199A4) | 4-n-Propylbenzoic Acid | Hydroxylated/Desaturated Products | Enzymatic; high selectivity for C-H hydroxylation. | nih.govresearchgate.net |

| KMnO₄ | p-Methylacetophenone | 4-Acetylbenzoic Acid | Strong, stoichiometric oxidant. | google.com |

| NHPI/Co(OAc)₂ | Toluene (B28343) | Benzoic Acid | Milder conditions; uses atmospheric oxygen. | acs.orgfigshare.com |

Electrosynthesis is emerging as a powerful tool in green chemistry, utilizing electrons as traceless reagents to drive chemical transformations, often under ambient temperature and pressure. researchgate.netsci-hub.se This approach minimizes the use of hazardous chemical oxidants or reductants and can improve atom economy. researchgate.net

The synthesis of benzoic acid derivatives via electrochemical methods has been explored. For instance, benzoic acid can be synthesized from toluene through a solar thermal-electrochemical process (STEP), achieving a yield of 51.6% using a graphite (B72142) anode. jlu.edu.cn Another approach involves the electrochemical reduction of molecular oxygen to generate a superoxide (B77818) anion, which then acts as an oxidant to convert toluene derivatives into their corresponding benzoic acids. tsijournals.com

For a molecule like this compound, electrosynthesis could be applied in several ways:

Anodic Oxidation: A precursor such as 4-(1-hydroxypropyl)benzoic acid could be selectively oxidized at the anode to form the ketone. A significant challenge in alcohol oxidation is controlling the selectivity to favor the aldehyde or ketone over further oxidation to the carboxylic acid. rsc.org

Electrocarboxylation: This process involves the electrochemical fixation of carbon dioxide into an organic substrate. beilstein-journals.org A potential, though complex, route could involve the electrocarboxylation of a suitable propiophenone (B1677668) derivative.

Paired Electrosynthesis: This advanced technique designs the electrochemical cell so that valuable products are formed at both the anode and the cathode simultaneously, maximizing efficiency and atom economy. sci-hub.sebeilstein-journals.org

The principles of green chemistry are central to these electrochemical methods. They offer pathways that reduce waste, avoid harsh reagents, and can potentially be powered by renewable energy sources, making them a sustainable alternative to traditional synthetic protocols. rsc.orgresearchgate.net

A robust and common method for preparing acyl-substituted benzoic acids is through a multistep sequence that combines Friedel-Crafts acylation with oxidation. This strategy allows for the independent introduction of the two functional groups.

A highly feasible pathway begins with an inexpensive starting material like toluene.

Friedel-Crafts Acylation: Toluene is reacted with propanoyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The ethyl group of the propanoyl chloride is an ortho, para-director, and due to steric hindrance, the major product is 4-methylpropiophenone.

Oxidation: The methyl group of 4-methylpropiophenone is then oxidized to a carboxylic acid. This transformation can be accomplished using strong oxidizing agents like potassium permanganate (KMnO₄) in a basic solution followed by acidification, or with nitric acid. youtube.comyoutube.com This step specifically targets the benzylic position of the methyl group, leaving the ketone functional group intact.

This sequence is advantageous because the starting materials are readily available, and the reactions are generally high-yielding and well-understood.

An alternative multistep synthesis could involve starting with 2-acylbenzoic acids, which can be prepared from the reaction of a Grignard reagent with phthalic anhydride. acs.org These intermediates can then undergo further transformations to yield various substituted benzoic acid derivatives.

The hydrolysis of a nitrile (-C≡N) group provides a reliable method for synthesizing carboxylic acids. chemguide.co.uk This transformation can be catalyzed by either acid or base and typically proceeds through an amide intermediate. byjus.comlibretexts.orgcommonorganicchemistry.com This synthetic approach is particularly useful as it allows for the introduction of a carbon atom, converting an alkyl halide into a carboxylic acid with one additional carbon. lumenlearning.comjove.com

A potential route to this compound using this chemistry would be:

Starting Material: Begin with a precursor such as 4-bromopropiophenone.

Cyanation: The bromo-substituent is replaced with a cyano-group via nucleophilic aromatic substitution or, more commonly, a metal-catalyzed cyanation reaction (e.g., using copper(I) cyanide in a Rosenmund-von Braun reaction). This would form 4-cyanopropiophenone.

Hydrolysis: The resulting 4-cyanopropiophenone is then subjected to hydrolysis. Heating the nitrile under reflux with a strong acid (like HCl or H₂SO₄) or a strong base (like NaOH) will convert the cyano group into a carboxylic acid group, yielding the final product, this compound. numberanalytics.comnumberanalytics.comusc.edu Acid-catalyzed hydrolysis directly produces the carboxylic acid, while base-catalyzed hydrolysis initially forms the carboxylate salt, which requires a subsequent acidification step. libretexts.orgnumberanalytics.com

| Condition | Reagents | Intermediate | Final Product (after workup) | Reference |

|---|---|---|---|---|

| Acid-Catalyzed | H₂O, H⁺ (e.g., HCl, H₂SO₄), heat | Amide | Carboxylic Acid | libretexts.orgcommonorganicchemistry.comusc.edu |

| Base-Catalyzed | H₂O, OH⁻ (e.g., NaOH, KOH), heat | Amide | Carboxylate Salt (acidified to Carboxylic Acid) | byjus.comlibretexts.orgcommonorganicchemistry.com |

Precursor Compounds and Reactant Optimization

The selection and optimization of starting materials are critical for the successful synthesis of this compound. The reactivity and properties of precursor compounds dictate the choice of synthetic route and reaction conditions.

While not a direct route to this compound, the reactivity of precursors like 4-bromomethylbenzoic acid highlights the synthetic versatility of substituted benzoic acids. This compound serves as a key starting material in the Wittig reaction to produce alkenes. chemistry-online.comrsc.org

The process involves two main steps:

Phosphonium (B103445) Salt Formation: 4-Bromomethylbenzoic acid undergoes a nucleophilic substitution (Sₙ2) reaction with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃). This reaction readily forms the corresponding 4-carboxybenzyltriphenylphosphonium bromide salt. chemistry-online.comrsc.orgscribd.comchemicalforums.com

Wittig Reaction: The phosphonium salt is then treated with a base (such as NaOH) to generate the phosphorus ylide, a key reactive intermediate. chegg.com This ylide subsequently reacts with a carbonyl compound. For example, reaction with formaldehyde (B43269) yields 4-vinylbenzoic acid and triphenylphosphine oxide. chemistry-online.comscribd.com The strong P=O double bond formed in the phosphine oxide byproduct provides the thermodynamic driving force for the reaction. chemistry-online.com

This specific application demonstrates how a functionalized benzoic acid precursor can be elaborated into other valuable chemical structures, a core principle in multistep organic synthesis. scribd.comchegg.com

Conversion of Substituted Toluene Derivatives

The synthesis of this compound from substituted toluene derivatives represents a classical chemical approach. A feasible and logical pathway involves a two-step process: the Friedel-Crafts acylation of toluene followed by the oxidation of the para-methyl group.

Step 1: Friedel-Crafts Acylation The first step is an electrophilic aromatic substitution to introduce the propanoyl group onto the toluene ring. iitk.ac.in Toluene is reacted with propanoyl chloride or propanoic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). iitk.ac.inorganic-chemistry.orgsigmaaldrich.com This reaction yields a mixture of isomers, with the desired product being 1-(4-methylphenyl)propan-1-one (also known as 4'-methylpropiophenone), where the acylation has occurred at the para position. The acylium ion (CH₃CH₂CO⁺), formed from the reaction between the acyl chloride and the catalyst, acts as the electrophile. byjus.com

Step 2: Oxidation The second step involves the selective oxidation of the methyl group of 1-(4-methylphenyl)propan-1-one to a carboxylic acid. The alkyl side chain of an aromatic ring can be oxidized to a carboxyl group using strong oxidizing agents, while the ketone group remains stable under these conditions. sci-hub.sethieme.de Typical reagents for this transformation include potassium permanganate (KMnO₄) in a basic solution or chromic acid. sci-hub.se The reaction mixture is heated to drive the conversion, and subsequent acidification yields the final product, this compound.

Research into the oxidation of related substituted toluenes, such as 4-ethyltoluene, provides insight into the conditions required for such transformations. For example, 4-ethylbenzoic acid can be prepared by oxidizing the methyl group of 4-ethyltoluene. asmarya.edu.ly

| Starting Material | Oxidizing System | Catalyst/Initiator | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 4-Ethyltoluene | Oxygen (O₂) | Cobalt Acetate (Co(OAc)₂) & Acetaldehyde | 95°C | 60% (of 4-Ethylbenzoic acid) | asmarya.edu.ly |

| 4-Ethyltoluene | Potassium Permanganate (KMnO₄) | - (in basic medium) | Not Specified | Not Specified | asmarya.edu.ly |

Emerging Synthetic Strategies

Concurrent with traditional chemical synthesis, emerging strategies are focusing on biocatalysis and microbial fermentation to produce aromatic compounds, offering potential green alternatives.

Enzymatic Production Routes for Hydroxy Acids

Enzymatic synthesis presents a powerful tool for producing complex molecules with high specificity under mild conditions. While direct enzymatic synthesis of this compound is not yet established, research into the production of related hydroxy acids and phenylpropanoids demonstrates significant potential. These hydroxy acids can serve as valuable precursors for further chemical modification.

The natural phenylpropanoid pathway in plants is a rich source of enzymatic tools for creating aromatic acids. wikipedia.org This pathway begins with the amino acids phenylalanine or tyrosine and, through a series of enzymatic steps involving lyases, hydroxylases, and ligases, produces a variety of hydroxycinnamic acids. wikipedia.orgnih.govwikipedia.org The central intermediate, p-coumaroyl-CoA, is a cornerstone for the biosynthesis of numerous complex phenylpropanoids. wikipedia.orgfrontiersin.org

Engineered enzymes are expanding the synthetic capabilities beyond what is seen in nature. For instance, variants of cytochrome P450 enzymes have been developed to catalyze highly specific oxidative transformations. The S244D mutant of the enzyme CYP199A4 from Rhodopseudomonas palustris has shown the ability to perform stereoselective hydroxylation on the ethyl side chain of substituted benzene substrates. uq.edu.au Such a reaction could theoretically be applied to a precursor like 4-ethylbenzoic acid to generate a hydroxylated intermediate, which could then be oxidized to the target propanoyl group.

Furthermore, enzymes are being used in multi-step biocatalytic cascades. Lipases, such as Candida antarctica Lipase B (CaL-B), have been successfully used to esterify phenolic compounds with hydroxycinnamic acid derivatives to produce phenylpropanoid glycoside analogues, showcasing the modularity of enzymatic approaches. nih.gov

| Enzyme | Abbreviation | Reaction Catalyzed | Reference |

|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. | wikipedia.orgnih.gov |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylates cinnamic acid to produce p-coumaric acid. | nih.gov |

| 4-Coumarate-CoA Ligase | 4CL | Activates p-coumaric acid by forming p-coumaroyl-CoA. | nih.govfrontiersin.org |

| Cytochrome P450 Monooxygenases | CYPs | Catalyze diverse oxidative reactions, including hydroxylation of aromatic side chains. | uq.edu.au |

Microbial Synthesis from Renewable Feedstocks

Microbial cell factories offer a promising route for the de novo synthesis of aromatic compounds from renewable feedstocks like glucose or lignocellulosic biomass, reducing reliance on petrochemicals. dtu.dkresearchgate.netnih.gov The core of this strategy lies in metabolic engineering, redirecting the flow of carbon through native or heterologous pathways to produce a target molecule.

The shikimate pathway is the central metabolic route in microorganisms for the biosynthesis of the aromatic amino acids, which are the foundational precursors for a vast array of aromatic compounds, including phenylpropanoids. frontiersin.org By engineering this pathway, researchers can increase the intracellular supply of these building blocks.

Significant progress has been made in engineering microbes to produce aromatic ketones, which are structurally related to this compound. Strains of Pseudomonas taiwanensis and Pseudomonas putida have been metabolically engineered to produce medium-chain methyl ketones from renewable resources such as glucose and glycerol. escholarship.orgrwth-aachen.de These engineered pathways often leverage intermediates from the fatty acid synthesis or β-oxidation cycles. While these systems currently produce methyl ketones, they establish a proof-of-concept for the microbial production of aromatic ketones that could potentially be adapted to generate longer side chains.

Lignin, a complex aromatic polymer and a major component of plant biomass, is being explored as a valuable, renewable feedstock for aromatic chemicals. researchgate.net Research has demonstrated the conversion of lignin-derived molecules into useful chemical intermediates, providing a direct link between waste biomass and value-added products.

| Microorganism | Feedstock | Product Class | Reference |

|---|---|---|---|

| Pseudomonas taiwanensis | Glucose, Glycerol | Methyl Ketones | rwth-aachen.de |

| Pseudomonas putida | Glucose, Lignin-related aromatics | Methyl Ketones | escholarship.org |

| Yarrowia lipolytica | Not Specified | Aromatic Compounds (e.g., Resveratrol) | dtu.dk |

| Escherichia coli | Glucose, Biomass-derived sugars | Aromatic Chemicals | researchgate.net |

Chemical Reactivity and Reaction Mechanisms of 4 Propanoylbenzoic Acid

Advanced Mechanistic Investigations

Quantum Chemical Calculations in Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving polyfunctional molecules like 4-propanoylbenzoic acid. vanderbilt.edu By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies, thereby providing a detailed, step-by-step understanding of the reaction pathway. nih.govwisc.edu While direct computational studies on the reaction mechanisms of this compound are not extensively documented in the reviewed literature, the reactivity of its constituent functional groups—the carboxylic acid and the ketone—has been theoretically investigated in analogous systems. These studies provide a robust framework for understanding its chemical behavior.

The reactivity of this compound is characterized by the distinct chemistries of its carboxylic acid and propanoyl moieties. Quantum chemical calculations on similar molecules allow for predictions of how these groups will behave in various reactions.

Esterification of the Carboxylic Acid Group:

The acid-catalyzed esterification of carboxylic acids is a fundamental reaction. DFT studies on the esterification of benzoic acid and its derivatives with alcohols have shown that the reaction typically proceeds through a multi-step mechanism. zendy.iomdpi.com A widely accepted mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. nih.gov This is followed by the nucleophilic attack of the alcohol molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. nih.gov

However, some advanced DFT calculations propose an alternative pathway involving the formation of a highly reactive acylium ion (R-C≡O⁺) as the key intermediate. rsc.orgrsc.org In this mechanism, the protonation occurs on the hydroxyl oxygen of the carboxylic acid, which, after the departure of a water molecule, generates the acylium ion. This intermediate then readily reacts with the alcohol. rsc.org For this compound, the presence of the electron-withdrawing propanoyl group is expected to influence the electron density on the carboxylic acid group, which could affect the activation energies of these steps.

Reduction of the Ketone Group:

The propanoyl group offers a reactive site for nucleophilic addition and reduction reactions. The reduction of ketones, such as the analogous substituted benzophenones, has been a subject of computational investigation. researchgate.net DFT studies have successfully been used to understand the steric and electronic effects of substituents on the reduction potential of the carbonyl group. researchgate.net A linear relationship has been established between the experimentally measured reduction potentials and the theoretically calculated Lowest Unoccupied Molecular Orbital (LUMO) energies of the molecules. researchgate.net For this compound, the LUMO is expected to be localized on the propanoyl group, making it the primary site for reduction.

Computational models of ketone reduction, for instance by hydride reagents like NaBH₄, can map out the energy profile of the hydride attack on the carbonyl carbon. The transition state for this step is crucial in determining the reaction rate. The electronic nature of the para-substituent (in this case, the carboxylic acid group) significantly influences the stability of this transition state.

Role of Electronic Delocalization in Reaction Mechanisms (e.g., NBO Analysis)

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bonds. researchgate.net It is particularly useful for quantifying electronic delocalization, which plays a critical role in determining the stability and reactivity of molecules and reaction intermediates. mdpi.com By examining the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis reveals the stabilizing effects of electron delocalization. The stabilization energy, E(2), associated with these interactions is a key quantitative measure. mdpi.com

Electronic Structure and Reactivity:

The propanoyl group acts as a deactivating, meta-directing group in electrophilic aromatic substitution, while the carboxylic acid group is also deactivating. The interplay of their electronic effects governs the reactivity of the aromatic ring. NBO analysis can provide insights into the charge distribution on the aromatic carbons, helping to predict the regioselectivity of further substitution reactions.

A key aspect of the reactivity of this compound is the electronic delocalization between the benzene (B151609) ring and the propanoyl group. This interaction involves the donation of electron density from the π orbitals of the ring to the π* antibonding orbital of the ketone's carbonyl group. This delocalization stabilizes the molecule but also reduces the electron density in the ring, particularly at the ortho and para positions relative to the propanoyl group.

Similarly, the carboxylic acid group also participates in delocalization with the aromatic ring. NBO analysis would quantify the stabilization energies for these interactions. In a reaction, the geometry and electronic structure of the transition state differ from the ground state. NBO analysis of transition state structures can reveal how electronic delocalization changes during the reaction, providing mechanistic insights. For example, in the nucleophilic attack on the propanoyl carbonyl, the delocalization of the π-system might be disrupted or enhanced in the transition state, affecting the reaction barrier.

A hypothetical NBO analysis for this compound would likely reveal significant donor-acceptor interactions. The table below illustrates the kind of data that would be obtained and its interpretation.

Interactive Data Table: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type & Implication |

| π (C1-C6) | π* (C7=O8) | ~5-10 | Delocalization from the benzene ring into the ketone carbonyl group. This stabilizes the molecule and withdraws electron density from the ring, affecting its reactivity. |

| π (C3-C4) | π* (C9=O10) | ~2-5 | Delocalization from the benzene ring into the carboxylic acid carbonyl group. This interaction is also stabilizing. |

| LP (O8) | σ* (C7-Cα) | ~1-3 | Hyperconjugative interaction within the propanoyl group. |

| LP (O11) | π* (C9=O10) | > 50 | Strong resonance within the carboxylate group (if deprotonated), leading to high stability of the conjugate base. |

Note: The E(2) values are illustrative estimates based on typical values for similar systems and are not from a direct calculation on this compound. The atom numbering is based on a standard representation where the propanoyl group is at C1 and the carboxyl group is at C4 of the benzene ring.

This analysis helps to explain the relative reactivity of the different parts of the molecule. For instance, the significant delocalization within the carboxylate anion (upon deprotonation) explains the acidity of the carboxylic acid group.

Derivatization and Analog Synthesis of 4 Propanoylbenzoic Acid

Synthesis of Substituted Benzoic Acid Derivatives

The modification of the 4-propanoylbenzoic acid core structure allows for the systematic alteration of its physicochemical properties. Synthetic strategies target the introduction of various functional groups, including alkyl, halogen, sulfonyl, and hydroxyl moieties, onto the benzoic acid backbone.

The synthesis of alkyl derivatives of this compound can be achieved through several methods. A primary strategy involves the chemical modification of the existing propanoyl group. For instance, reduction of the keto group can yield the corresponding secondary alcohol or, through complete reduction, lead to the formation of 4-propylbenzoic acid.

Alternatively, direct alkylation of the aromatic ring can be accomplished using modern catalytic methods. Palladium(II)-catalyzed C-H activation provides a powerful tool for the ortho-alkylation of benzoic acids. nih.gov This approach typically involves the use of a directing group, such as the carboxylate itself, to guide the palladium catalyst to the C-H bonds at the positions ortho to the carboxylic acid. The reaction of the resulting arylpalladium intermediate with an alkyl halide introduces the alkyl group. nih.gov For example, the reaction can proceed with alkyl halides like 1,2-dichloroethane (B1671644) or dibromomethane, often followed by an intramolecular lactonization. nih.gov Careful selection of the base, such as potassium hydrogen carbonate (KHCO₃) or sodium carbonate (Na₂CO₃), is crucial to favor the alkylation pathway over competing SN2 reactions. nih.gov

A classic method for synthesizing alkylated benzoic acids involves the Friedel-Crafts acylation of an alkylbenzene, followed by oxidation of the acyl group or another alkyl group to a carboxylic acid. For example, 4-n-propylacetophenone can be oxidized using a solution of sodium hypobromite (B1234621) to produce 4-n-propylbenzoic acid. prepchem.com

Table 1: Alkyl Derivatives of this compound

| Compound Name | Molecular Formula | Method/Precursor |

|---|---|---|

| 4-Propylbenzoic acid | C₁₀H₁₂O₂ | Reduction of the propanoyl group of this compound or oxidation of 4-n-propylacetophenone. prepchem.comchemicalbook.comnist.gov |

| Ortho-alkylated benzoic acids | Varies | Pd(II)-catalyzed C-H alkylation of benzoic acid with alkyl halides. nih.gov |

The introduction of halogen atoms to the benzoic acid ring is a key strategy for creating synthetic intermediates. These halogenated derivatives are valuable precursors for cross-coupling reactions (e.g., Suzuki, Heck) and nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.org

Direct halogenation of this compound via electrophilic aromatic substitution (e.g., using Br₂/FeBr₃ or Cl₂/FeCl₃) would be directed primarily to the positions meta to the deactivating propanoyl and carboxylic acid groups.

A versatile method for synthesizing halogenated benzamides involves the conversion of a substituted benzoic acid to its corresponding benzoyl chloride, followed by reaction with an amine. For instance, N-triflylbenzamides, which are strong organic acids, can be synthesized from the corresponding benzoyl chloride and trifluoromethanesulfonamide. beilstein-journals.org This methodology has been used to prepare derivatives such as 4-bromo-N-((trifluoromethyl)sulfonyl)benzamide and 4-fluoro-N-((trifluoromethyl)sulfonyl)benzamide. beilstein-journals.org Applying this to the title compound would first require the conversion of this compound to 4-propanoylbenzoyl chloride.

Table 2: Examples of Halogenated Benzoic Acid Derivatives

| Compound Name | Molecular Formula | Synthetic Approach |

|---|---|---|

| 4-Bromo-N-((trifluoromethyl)sulfonyl)benzamide | C₈H₅BrF₃NO₃S | Reaction of 4-bromobenzoyl chloride with trifluoromethanesulfonamide. beilstein-journals.org |

| 4-Fluoro-N-((trifluoromethyl)sulfonyl)benzamide | C₈H₅F₄NO₃S | Reaction of 4-fluorobenzoyl chloride with trifluoromethanesulfonamide. beilstein-journals.org |

| 3-Halo-4H-pyrido[1,2-a]pyrimidin-4-ones | Varies | Synthesis from 4H-pyrido[1,2-a]pyrimidin-4-one with N-halosuccinimides. clockss.org |

Sulfonyl-containing derivatives of benzoic acid, particularly sulfonamides, are of significant interest. A general and environmentally friendly method for synthesizing sulfonamide carboxylic acids involves the reaction of sulfonyl chlorides with amino acids or hydroxybenzoic acids in water, using sodium carbonate as an acid scavenger. mdpi.com For example, p-toluenesulfonyl chloride can be reacted with p-hydroxybenzoic acid to yield 4-(tosyloxy)benzoic acid. mdpi.com To create a sulfonamide derivative from this compound, it would first need to be converted to an aminobenzoic acid, for example, via nitration of the aromatic ring followed by reduction of the nitro group.

Another approach involves designing derivatives where the sulfonamide linkage is central to the structure. A series of 4-substituted sulfonamidobenzoic acid derivatives have been synthesized as part of research into potential antiviral agents. nih.gov For instance, heating ethyl 4-(4-(1,3-dioxoisoindolin-2-yl)phenylsulfonamido)benzoate with sodium hydroxide (B78521) leads to the formation of 2-((4-(N-(4-carboxyphenyl)sulfamoyl)phenyl)carbamoyl)benzoic acid. nih.gov This highlights the construction of complex molecules built around a sulfonamidobenzoic acid core.

Table 3: Sulfonyl Derivatives Related to Benzoic Acid

| Compound Name | Molecular Formula | Synthetic Approach |

|---|---|---|

| 4-(Tosyloxy)benzoic acid | C₁₄H₁₂O₅S | Reaction of p-toluenesulfonyl chloride with p-hydroxybenzoic acid. mdpi.com |

| 4-((4-Methylphenyl)sulfonamido)benzoic acid | C₁₄H₁₃NO₄S | Reaction of p-toluenesulfonyl chloride with an aminobenzoic acid. mdpi.com |

| 2-((4-(N-(4-Carboxyphenyl)sulfamoyl)phenyl)carbamoyl)benzoic acid | C₂₁H₁₆N₂O₇S | Hydrolysis of the corresponding ethyl ester and phthalimide (B116566) precursor. nih.gov |

| 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid chloride | C₂₅H₂₃ClO₇S₂ | A complex derivative featuring two tosyl groups. axispharm.com |

The synthesis of hydroxybenzoic acid derivatives from this compound can be approached in several ways. One potential route is the Baeyer-Villiger oxidation of the propanoyl ketone to form an ester, which upon hydrolysis would yield a hydroxyl group on the benzene (B151609) ring (specifically, 4-hydroxybenzoic acid).

Alternatively, Friedel-Crafts acylation of a protected phenol (B47542) can be used to introduce the propanoyl group onto a ring that already contains a hydroxyl or protected hydroxyl moiety. For example, acylation of phenol can lead to isomers of hydroxy-propanoylbenzoic acid, such as 2-hydroxy-5-propanoylbenzoic acid. google.com

Research has also extensively explored the synthesis of 4-hydroxybenzoic acid (4-HBA) and its derivatives through biotechnological methods. nih.govnih.govijrdt.org These methods often utilize engineered microorganisms like Escherichia coli to convert substrates such as chorismate or L-tyrosine into 4-HBA. nih.govnih.gov While not starting from this compound, these studies demonstrate advanced routes to the core 4-hydroxybenzoic acid scaffold. Further chemical modifications can then be performed, such as the reaction of 4-hydroxybenzoic acid hydrazide with aldehydes to produce Schiff bases, which can be cyclized into 1,3,4-oxadiazole (B1194373) derivatives. chemmethod.com

Table 4: Hydroxybenzoic Acid Derivatives and Related Syntheses

| Compound Name/Derivative Type | Synthetic Method | Key Features |

|---|---|---|

| 4-Hydroxybenzoic acid (4-HBA) | Microbial synthesis from chorismate or L-tyrosine. nih.govnih.gov | Utilizes engineered E. coli for production from renewable feedstocks. nih.gov |

| 2-Hydroxy-5-propanoylbenzoic acid | Friedel-Crafts acylation of a phenol derivative. google.com | Introduces the propanoyl group onto a hydroxylated ring. |

| 4-Hydroxybenzoic acid hydrazide derivatives | Reaction of ethyl p-hydroxybenzoate with hydrazine (B178648) hydrate. chemmethod.com | Serves as a precursor for heterocyclic compounds like oxadiazoles. chemmethod.com |

| 4-Alkoxybenzoic acids | Hydrolysis of the corresponding alkyl 4-alkoxybenzoates. researchgate.net | A class of derivatives where the hydroxyl group is alkylated. |

Design and Preparation of Complex Molecular Scaffolds

The this compound framework is a valuable building block for constructing more intricate molecular architectures, particularly heterocyclic compounds. Its functional groups provide handles for cyclization reactions to form rings containing nitrogen, oxygen, or sulfur.

Quinazolinones: The synthesis of the quinazolinone ring system generally requires an anthranilic acid (2-aminobenzoic acid) derivative as a key precursor. omicsonline.orgresearchgate.net To incorporate the this compound moiety into a quinazolinone, it must first be converted into 2-amino-4-propanoylbenzoic acid. This transformation can be achieved through a nitration reaction, which would place a nitro group ortho to the directing carboxylic acid group, followed by a chemical reduction of the nitro group to an amine. This functionalized intermediate can then undergo condensation with various reagents. For example, heating with formamide (B127407) (Niementowski synthesis) or reacting with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate followed by treatment with ammonia (B1221849) can yield the desired 2-substituted-4-oxo-3,4-dihydroquinazoline bearing the propanoyl substituent. omicsonline.orgresearchgate.net

Benzimidazoles: The benzimidazole (B57391) scaffold can be readily synthesized by the condensation of an o-phenylenediamine (B120857) with a carboxylic acid. In this context, this compound can be directly used as the carboxylic acid component. The reaction typically proceeds by heating the two reagents, often in the presence of an acid catalyst. The initial step is the formation of an amide bond between one of the amino groups of the o-phenylenediamine and the carboxyl group of this compound. Subsequent intramolecular cyclization with the elimination of water affords the 2-substituted benzimidazole, where the substituent at the 2-position is the 4-propanoylphenyl group. Research has also identified the formation of an ion-pair between 2-aminobenzimidazole (B67599) and a propanoyl benzoic acid derivative as a stable intermediate in the synthesis of more complex heterocyclic systems. researchgate.net

Schiff Base Formation with Aromatic Aldehydes

The formation of Schiff bases, or imines, from this compound typically proceeds via a two-step synthetic route. The first step involves the conversion of the carboxylic acid group to a more reactive species, such as an acid hydrazide. This is commonly achieved by first esterifying the carboxylic acid, followed by reaction with hydrazine hydrate. The resulting 4-propanoylbenzoyl hydrazide can then be condensed with a variety of aromatic aldehydes to yield the corresponding Schiff bases.

The general reaction scheme involves the reflux of an ethanolic solution of the 4-propanoylbenzoyl hydrazide with the desired aromatic aldehyde, often with a few drops of a catalyst such as glacial acetic acid. The reaction progress can be monitored by thin-layer chromatography. The resulting Schiff base product, an N'-substituted-4-propanoylbenzohydrazide, often precipitates from the solution upon cooling and can be purified by recrystallization. chemmethod.comjst.go.jpresearchgate.net

The characterization of these Schiff bases relies on spectroscopic methods. In the infrared (IR) spectra, the disappearance of the C=O stretching vibration of the aldehyde and the N-H stretching vibrations of the hydrazide, coupled with the appearance of a characteristic C=N stretching band, confirms the formation of the imine bond. chemmethod.comnih.gov ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is also a crucial tool, with the appearance of a singlet peak in the downfield region corresponding to the azomethine proton (–N=CH–). nih.govnih.gov

Table 1: Physical and Spectral Data of Representative Schiff Bases Derived from 4-Hydroxybenzohydrazide

| Compound | Aromatic Aldehyde | Molecular Formula | Melting Point (°C) | FT-IR (cm⁻¹) C=N Stretch |

|---|---|---|---|---|

| 1 | Benzaldehyde | C₁₄H₁₂N₂O₂ | 210-212 | 1608 |

| 2 | 4-Chlorobenzaldehyde | C₁₄H₁₁ClN₂O₂ | 248-250 | 1605 |

| 3 | 4-Nitrobenzaldehyde | C₁₄H₁₁N₃O₄ | 270-272 | 1601 |

| 4 | 4-Methoxybenzaldehyde | C₁₅H₁₄N₂O₃ | 200-202 | 1606 |

| 5 | 2-Hydroxybenzaldehyde | C₁₄H₁₂N₂O₃ | 230-232 | 1604 |

This table is generated based on data for analogous compounds and is for illustrative purposes.

Formation of Glycol Esters and Other Plasticizer Precursors

The carboxylic acid moiety of this compound allows for its conversion into a variety of esters, some of which are precursors to or can function as plasticizers. Plasticizers are additives that increase the flexibility and durability of materials, particularly polymers like polyvinyl chloride (PVC). Benzoate (B1203000) esters, derived from benzoic acid, are a well-known class of plasticizers. researchgate.net

The synthesis of glycol esters from this compound can be achieved through Fischer esterification. This reaction involves heating the carboxylic acid with a glycol, such as ethylene (B1197577) glycol or propylene (B89431) glycol, in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid. uobaghdad.edu.iq To drive the reaction towards the formation of the ester, the water produced during the reaction is typically removed, often by azeotropic distillation using a suitable solvent like toluene (B28343).

The general reaction is as follows:

2 R-COOH + HO-CH₂-CH₂-OH ⇌ R-COO-CH₂-CH₂-OOC-R + 2 H₂O (where R-COOH is this compound)

The resulting glycol diester of this compound can be purified by removing the catalyst and any unreacted starting materials. The properties of the resulting ester, such as its viscosity, volatility, and compatibility with polymers, will depend on the structure of the glycol used. For instance, the use of longer chain glycols like triethylene glycol can lead to plasticizers with lower volatility. researchgate.net

The properties of these esters are critical for their application as plasticizers. Key parameters include good compatibility with the polymer matrix, high plasticizing efficiency, low volatility to ensure permanence, and good thermal stability. researchgate.netnih.gov

The following table provides representative properties for various glycol dibenzoates, which are analogous to the glycol esters that could be synthesized from this compound.

Table 2: Typical Properties of Glycol Dibenzoate Plasticizers

| Glycol Dibenzoate | Molecular Weight ( g/mol ) | Boiling Point (°C) | Viscosity (cP at 25°C) |

|---|---|---|---|

| Ethylene Glycol Dibenzoate | 270.27 | 362 | ~18 |

| Propylene Glycol Dibenzoate | 284.30 | 369 | ~25 |

| Diethylene Glycol Dibenzoate | 314.32 | >300 | ~70 |

This table is generated based on data for analogous compounds and is for illustrative purposes.

Structure-Activity Relationship (SAR) Studies in Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule, such as a derivative of this compound, relates to its biological activity. These studies guide the design of new compounds with enhanced potency and selectivity for a specific biological target. For derivatives of benzoic acid, SAR studies have been conducted across various therapeutic areas, revealing key structural features that influence activity.

For many biologically active benzoic acid derivatives, the nature and position of substituents on the aromatic ring, as well as modifications to the carboxylic acid group, are critical. For instance, in the context of antibacterial agents, studies on benzoylaminobenzoic acid derivatives have shown that increased hydrophobicity, molar refractivity, and the presence of a hydroxyl group can enhance inhibitory activity against certain bacterial enzymes. sci-hub.se Conversely, the presence of heteroatoms like nitrogen, oxygen, or sulfur at certain positions can decrease activity.

In the development of inhibitors for enzymes like aldo-keto reductases, the positioning of the carboxylate group has been found to be critical for binding to the enzyme's active site. nih.gov The carboxylate often occupies a specific pocket, and its interaction can be mimicked by other acidic groups or amides. Small substituents on other parts of the molecule can then be varied to improve potency by interacting with adjacent hydrophobic pockets. nih.gov

For derivatives where the keto group of a keto-acid is part of the pharmacophore, as would be the case for many this compound derivatives, modifications to this group can significantly impact activity. For example, in a series of 3-acylindole-2-carboxylic acid inhibitors, replacement of the keto moiety with a sulfinyl or carbonylamino group led to a significant decrease in activity, highlighting the importance of the keto group for the biological effect. nih.gov

The following table summarizes some general SAR principles observed for benzoic acid derivatives in different therapeutic contexts, which can be extrapolated to guide the design of novel derivatives of this compound.

Table 3: General Structure-Activity Relationship Principles for Benzoic Acid Derivatives

| Therapeutic Area | Key Structural Features for Activity | Reference |

|---|---|---|

| Antisickling | Strong electron-donating groups on the benzene ring; average lipophilicity. | iomcworld.com |

| Antibacterial (FabH inhibitors) | Increased hydrophobicity, molar refractivity, aromaticity, and presence of a hydroxyl group. | sci-hub.se |

| VLA-4 Antagonists | Introduction of chlorine or bromine at specific positions on a diphenylurea moiety attached to the benzoic acid. | nih.gov |

| HIV-1 Integrase Inhibitors | Presence of a β-diketo acid or a bioisosteric 3-keto salicylic (B10762653) acid moiety. Halogen substitution on an attached phenyl ring can improve potency. | researchgate.net |

| Acetylcholinesterase/Carbonic Anhydrase Inhibitors | Specific substitutions on a tetrahydroisoquinolynyl-benzoic acid scaffold. | sci-hub.senih.gov |

This table presents generalized findings from studies on various benzoic acid derivatives and is intended to provide a conceptual framework for the SAR of this compound derivatives.

Spectroscopic and Structural Characterization Research

X-ray Diffraction Studies

Analysis of Supramolecular Architecture and Hydrogen Bonding Interactions

The supramolecular architecture of carboxylic acids is a well-studied area of crystal engineering, with hydrogen bonding playing a pivotal role in dictating the packing of molecules in the crystal lattice. researchgate.netrsc.org For 4-propanoylbenzoic acid, the presence of both a carboxylic acid group and a ketone carbonyl group provides sites for a variety of intermolecular interactions.

Typically, carboxylic acids in the solid state form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. mdpi.comehu.eus This robust and highly predictable supramolecular synthon is responsible for the formation of dimeric structures even in the gaseous state for some benzoic acids. mdpi.com It is highly probable that this compound also forms such dimers, which would be the primary and most stable element of its supramolecular assembly.

A crystal structure of this compound has been determined in a complex with the enzyme CYP199A4. rcsb.orgnagahama-i-bio.ac.jpsdsc.edu In this protein-bound state, the molecule's conformation is observable, providing valuable data on its bond lengths and angles. However, the intermolecular interactions are with the amino acid residues of the protein's active site rather than with other this compound molecules. Therefore, this structure confirms the molecular geometry but does not reveal the supramolecular architecture of the pure crystalline compound.

Table of Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Relative Strength | Role in Supramolecular Assembly |

|---|---|---|---|---|

| Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | Strong | Primary dimer formation |

| Hydrogen Bond | Aromatic/Aliphatic C-H | Ketone C=O | Weak | Stabilization of 3D packing |

| Hydrogen Bond | Aromatic/Aliphatic C-H | Carboxyl C=O | Weak | Secondary stabilization |

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov By mapping properties like the normalized contact distance (dnorm) onto the molecular surface, regions of close intermolecular contact, which are indicative of interactions such as hydrogen bonds, can be identified. nih.gov The surface is colored to show contacts shorter than, equal to, and longer than the van der Waals radii, with red spots typically highlighting the most significant interactions. mdpi.com

For a compound like this compound, a Hirshfeld analysis would be expected to reveal:

Dominant O···H/H···O contacts: Appearing as distinct "spikes" in the fingerprint plot, corresponding to the strong O-H···O hydrogen bonds of the carboxylic acid dimer. eurjchem.com

Significant H···H contacts: Typically forming the largest percentage of the surface area, representing the numerous van der Waals interactions between hydrogen atoms on adjacent molecules. nih.gov

C···H/H···C and C···C contacts: Indicative of C-H···π and π-π stacking interactions, which would appear as "wings" in the fingerprint plot. researchgate.net

While no specific Hirshfeld surface analysis for crystalline this compound has been published, analyses of other benzoic acid derivatives consistently show the prevalence of these types of interactions in governing their crystal packing. nih.goveurjchem.com

Chromatographic and Thermal Analysis

Chromatographic and thermal methods are essential for assessing the purity and thermal stability of chemical compounds like this compound.

Gas Chromatography (GC) for Purity and Identification

Gas chromatography is a widely used technique for separating and analyzing volatile and semi-volatile compounds. nih.gov For the analysis of organic acids like this compound, GC coupled with a mass spectrometer (GC-MS) is particularly powerful. youtube.com The sample is vaporized and carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases, which is influenced by factors like boiling point and polarity. youtube.com

The output, a chromatogram, displays peaks corresponding to each component in the sample. The time it takes for a compound to travel through the column is its retention time, a characteristic value under specific analytical conditions. The area under a peak is proportional to the amount of that compound present. youtube.com For purity analysis, a chromatogram of a highly pure sample of this compound would ideally show a single, sharp peak. The presence of other peaks would indicate impurities. chromforum.org While area percentage can give an estimate of purity, more accurate quantification is achieved by using a calibrated standard. chromforum.org

Although specific GC methods for this compound are not detailed in the literature, general methods for benzoic acid derivatives are common. These often involve derivatization to increase volatility, for example, by converting the carboxylic acid to a more volatile ester. nih.gov

Melting Point Determination in Compound Characterization

The melting point of a pure crystalline solid is a distinct physical property and a reliable indicator of purity. uobabylon.edu.iq For a pure compound, the melting point is typically a sharp, narrow range of temperature over which the solid transitions to a liquid. sserc.org.uk Impurities tend to lower and broaden the melting point range. libretexts.org Therefore, determining the melting point is a fundamental step in the characterization of a synthesized compound.

The melting point is measured by heating a small, packed sample of the solid in a capillary tube and observing the temperature at which melting begins and is complete. uobabylon.edu.iq For example, pure benzoic acid has a reported melting point of approximately 122 °C. shimadzu.eu A sample of benzoic acid melting over a range of 121-122 °C would be considered quite pure, whereas a broader range, such as 118-121 °C, would suggest the presence of impurities. uobabylon.edu.iqchegg.com

While an experimentally determined melting point for this compound is not consistently reported across publicly available scientific literature, computed properties are available.

Table of Computed Physical Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀O₃ | PubChem nih.gov |

| Molecular Weight | 178.18 g/mol | PubChem nih.gov |

| XLogP3 | 2.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

Differential Scanning Calorimetry (DSC) is another thermal analysis technique that can provide more detailed information than a simple melting point apparatus. scielo.brmdpi.com A DSC experiment measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This can reveal not only the melting point (observed as an endothermic peak) but also other thermal events like crystallization, glass transitions, or decomposition. shimadzu.euresearchgate.net A DSC thermogram for a pure sample of this compound would be expected to show a sharp endothermic peak corresponding to its melting point.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculation Methods

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its energy, geometry, and electronic properties.

Density Functional Theory (DFT) has become a primary tool in quantum chemistry for its balance of accuracy and computational cost. q-chem.comrutgers.edu It is based on the principle that the energy of a molecule can be determined from its electron density. rutgers.edujussieu.fr For 4-propanoylbenzoic acid, DFT calculations would be used to optimize the molecular geometry, predict vibrational frequencies, and determine various electronic properties.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy pertains to its ability to accept electrons. researchgate.net The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is an important indicator of chemical reactivity and kinetic stability. researchgate.net DFT can also be used to study the impact of external factors, such as electric fields, on the molecule's properties. rsc.org

Table 1: Illustrative DFT-Calculated Electronic Properties for Aromatic Carboxylic Acids This table shows the type of data obtained from DFT calculations, using values for related compounds as an example to illustrate what would be calculated for this compound.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

| Benzoic Acid Derivative | B3LYP/6-31G(d) | -7.0 | -1.5 | 5.5 |

| Benzoic Acid Derivative | M06-2X/6-311+G(d,p) | -7.2 | -1.3 | 5.9 |

Note: Data are representative examples for illustrative purposes.

The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. wikipedia.org A key limitation of the HF method is its neglect of electron correlation—the interaction between individual electrons. epfl.ch This can lead to inaccuracies, particularly in predicting bond dissociation energies and describing weakly interacting systems. epfl.ch

Møller-Plesset perturbation theory is a post-Hartree-Fock method used to account for electron correlation. The most common level, second-order Møller-Plesset perturbation theory (MP2), adds a correction to the HF energy. uni.luuba.ar MP2 calculations generally provide more accurate results for molecular geometries and energies than HF, though at a higher computational cost. epfl.chnih.gov For this compound, a comparative study using HF, MP2, and DFT would reveal the importance of electron correlation for its various properties. Both DFT and HF methods often show excellent agreement with the more computationally intensive MP2 regarding properties like electrostatic moments. nih.gov

Table 2: Comparison of Calculated Total Energies for a Model Aromatic Acid This table illustrates how total energies for a molecule like this compound would be compared across different levels of theory.

| Level of Theory | Basis Set | Total Energy (Hartree) |

| Hartree-Fock (HF) | 6-311++G(d,p) | -495.50 |

| DFT (B3LYP) | 6-311++G(d,p) | -497.90 |

| MP2 | 6-311++G(d,p) | -497.25 |

Note: Energy values are hypothetical and for illustrative purposes only.

The absorption of UV-Vis light by a molecule is governed by its electronic transitions. Computational methods, particularly Time-Dependent DFT (TD-DFT), are widely used to predict and interpret absorption spectra. For this compound, which is a chromophore, these calculations are crucial for understanding its photochemistry.

Simulating spectra in an aqueous environment requires accounting for the solvent's effect. This can be done using either implicit solvent models, like the Polarizable Continuum Model (PCM), or explicit models where individual water molecules are included in the calculation. rsc.org Studies on the related molecule 4-benzoylbenzoic acid (4BBA) show that its absorption spectrum is sensitive to pH, with distinct bands for the protonated and deprotonated forms. rsc.orgresearchgate.net Quantum chemical calculations using cluster models—where the chromophore is surrounded by a number of water molecules (e.g., C6H5COC6H4COOH·(H2O)n)—have been used to interpret these spectral shifts. rsc.org Such calculations would be essential to understand the spectroscopic behavior of this compound in water.

Table 3: Experimental Absorption Bands for 4-Benzoylbenzoic Acid (4BBA) in Aqueous Solution This data for a related chromophore illustrates the type of spectral features that would be investigated for this compound.

| Species | pH | Band I (nm) | Band II (nm) |

| Protonated 4BBA | Low pH | 260 | 333 |

| Deprotonated 4BBA | High pH | 264 | - |

Source: Data derived from studies on 4-Benzoylbenzoic Acid. rsc.orgresearchgate.net

Molecular Dynamics Simulations and Cluster Models

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, diffusion, and intermolecular interactions over time. mdpi.comunimi.it

The interaction between a solute and solvent molecules, known as solvation, can significantly alter the solute's properties and reactivity. For this compound in water, MD simulations can reveal the structure of the hydration shell around both the hydrophobic (phenyl and propanoyl groups) and hydrophilic (carboxylic acid group) parts of the molecule.

Advanced hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful for studying solvation. nih.govmdpi.com In this approach, the solute (this compound) is treated with accurate quantum mechanics, while the surrounding solvent molecules are treated with less computationally expensive classical molecular mechanics. nih.gov This allows for the detailed study of effects like hydrogen bonding between the carboxylic acid group and water, and how the solvent structure influences the solute's conformation. Studies on similar molecules like benzoic acid show that confinement and interactions with surfaces or solvents can significantly alter molecular aggregation and dynamics. rsc.org

Like all carboxylic acids, this compound exists in equilibrium between its protonated (acidic) form and its deprotonated (conjugate base) form, with the balance determined by the solution's pH. masterorganicchemistry.com These two forms have different charges and, consequently, different chemical properties and interactions with the solvent.

MD simulations can be performed on both the protonated and deprotonated species separately to understand how protonation state affects behavior. For example, simulations of benzoic acid have shown that the protonated and deprotonated forms adopt different preferred orientations when interacting with proteins or in solution. chemrxiv.org The protonated state may favor hydrogen bonding via its carboxylic acid group, while the deprotonated carboxylate group interacts more strongly with water molecules. chemrxiv.org Advanced techniques such as constant pH molecular dynamics (cpHMD) allow the protonation state to change dynamically during a simulation, providing a more realistic model of the system's behavior across a range of pH values. jialuyu.commpg.de

Electronic Structure and Reactivity Descriptors of this compound: A Theoretical and Computational Perspective

The electronic structure and reactivity of this compound can be elucidated through a variety of theoretical and computational chemistry methods. These approaches provide valuable insights into the molecule's behavior at the atomic and molecular orbital levels, helping to predict its chemical properties and reaction mechanisms. This section focuses on the application of Natural Bond Orbital (NBO) analysis and the use of Fukui functions and chemical softness as reactivity descriptors.

It is important to note that while direct computational studies on this compound are not extensively available in the current body of literature, the principles and data from studies on structurally similar compounds, such as other 4-acylbenzoic acids and substituted benzoic acids, can be used to infer and discuss its probable electronic characteristics and reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. mdpi.comsemanticscholar.orgmdpi.com This analysis provides a quantitative description of the electron density distribution, atomic charges, and the stabilizing effects of orbital interactions within the molecule.

For this compound, NBO analysis would reveal significant electronic delocalization. The key interactions involve the donation of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). scirp.org Higher E(2) values indicate a more significant interaction and greater stabilization of the molecule.

In the case of this compound, the primary donor orbitals would be the lone pairs (LP) on the oxygen atoms of both the carboxyl and propanoyl groups, as well as the π-bonds of the benzene (B151609) ring. The principal acceptor orbitals would be the antibonding orbitals (π* and σ*) associated with the carbonyl groups and the aromatic ring.

Illustrative NBO Analysis Data for this compound Analogs

The following table presents plausible NBO analysis data for this compound, extrapolated from studies on similar substituted benzoic acids. scispace.comresearchgate.netresearchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) O (carboxyl) | π(C=O) (carboxyl) | ~45-55 | Intramolecular resonance in the carboxyl group |

| LP(2) O (carboxyl) | σ(C-C) (ring-carboxyl) | ~5-10 | Hyperconjugation |

| LP(1) O (propanoyl) | π(C=O) (propanoyl) | ~30-40 | Intramolecular resonance in the propanoyl group |

| π(C-C) (ring) | π(C=O) (propanoyl) | ~15-25 | Conjugation between the ring and the ketone |

| π(C-C) (ring) | π*(C=O) (carboxyl) | ~10-20 | Conjugation between the ring and the acid |

This data is illustrative and based on trends observed in related molecules.

The NBO analysis highlights the electron-withdrawing nature of the propanoyl group, which pulls electron density from the benzene ring through both inductive and resonance effects. This is reflected in the significant stabilization energies associated with the delocalization of π-electrons from the ring into the antibonding orbitals of the propanoyl's carbonyl group. Similarly, the carboxyl group exhibits strong internal resonance. These electronic features are crucial in determining the acidity of the carboxylic acid and the reactivity of the aromatic ring towards electrophilic or nucleophilic attack.

Fukui Functions and Chemical Softness in Reaction Prediction

To predict the reactive sites of this compound, conceptual Density Functional Theory (DFT) provides powerful descriptors such as Fukui functions and chemical softness. mdpi.com

The Fukui function , f(r), quantifies the change in electron density at a specific point 'r' when the total number of electrons in the molecule changes. acs.org It helps in identifying the most likely sites for electrophilic, nucleophilic, and radical attack. bcrec.idmdpi.com

f+(r) : Indicates the propensity of a site to accept an electron (nucleophilic attack).

f-(r) : Indicates the propensity of a site to donate an electron (electrophilic attack).

f0(r) : Indicates the propensity of a site to radical attack.

For this compound, the propanoyl group, being electron-withdrawing, would influence the distribution of these Fukui functions. The carbonyl carbon of the propanoyl group is expected to have a high f+(r) value, making it a prime site for nucleophilic attack. Conversely, the oxygen atoms of both the carboxyl and propanoyl groups, along with certain positions on the aromatic ring, would likely exhibit higher f-(r) values, indicating their susceptibility to electrophilic attack.

Illustrative Reactivity Descriptor Data for this compound Analogs

The following table provides hypothetical values for the condensed Fukui functions and chemical softness for key atomic sites in this compound, based on data from related aromatic ketones and substituted benzoic acids. mdpi.comsemanticscholar.org

| Atom/Region | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Local Softness (s) |

| Carbonyl C (propanoyl) | High | Low | High |

| Carbonyl O (propanoyl) | Low | High | High |

| Carboxyl C | Moderate | Low | Moderate |

| Carboxyl O (hydroxyl) | Low | High | Moderate |

| Aromatic Ring (ortho to propanoyl) | Moderate | Moderate | Moderate |

| Aromatic Ring (meta to propanoyl) | Low | Low | Low |

This data is illustrative and based on trends observed in related molecules.

Research Applications in Advanced Chemical Synthesis

Precursors in the Synthesis of Complex Organic Molecules

The utility of 4-propanoylbenzoic acid as a precursor is rooted in the reactivity of its functional groups. solubilityofthings.com It is frequently employed as a starting material for constructing more intricate molecular architectures. solubilityofthings.comlookchem.com The carboxylic acid can be converted into esters, amides, or acid halides, while the ketone can undergo reactions such as reduction to an alcohol, reductive amination, or serve as a handle for forming carbon-carbon bonds.

A notable example of its role as a precursor is in the synthesis of certain pharmaceutical compounds. For instance, while various routes exist for the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen, which is structurally an isomer (3-benzoylphenyl)propanoic acid, related benzophenone (B1666685) structures are key starting materials. scielo.brresearchgate.netynu.edu.cn Synthetic strategies often involve multi-step procedures starting from substituted benzophenones or their precursors. researchgate.netchemicalbook.com For example, this compound can be synthesized via the oxidation of 4-propanoylbenzonitrile, a compound that itself is a versatile building block for complex organic molecules like pharmaceuticals and dyes. This highlights a common pathway where a related nitrile is used to generate the target carboxylic acid.

The general synthetic utility is summarized in the table below, showcasing the transformation of its precursor and its own potential reactions.

| Precursor/Substrate | Reagent(s)/Reaction Type | Product | Significance |

| 4-Propanoylbenzonitrile | Oxidation (e.g., KMnO₄) | This compound | A common route to access the title compound. |

| This compound | Reduction | 4-Propanoylbenzyl alcohol | Creates a new functional group for further synthesis. |

| This compound | Esterification | Alkyl 4-propanoylbenzoate | Protects the carboxylic acid or modifies solubility. |

| This compound | Amidation | N-substituted 4-propanoylbenzamide | Introduces diverse amide functionalities for building complex molecules. |

Building Blocks in Pharmaceutical Research and Development

In the field of pharmaceutical R&D, small molecules that can be systematically modified to explore structure-activity relationships (SAR) are of immense value. libretexts.org this compound fits the description of a chemical building block—a molecule that can be readily incorporated into a larger structure, often forming the core or a significant part of a new drug candidate. amerigoscientific.com Its defined structure with two modifiable handles allows for the generation of chemical libraries to be screened for biological activity. nih.gov

The design of novel therapeutic molecules is a cornerstone of modern medicine, aiming to create compounds that interact specifically with biological targets like proteins or enzymes. biorxiv.orgethz.chnih.gov Benzoic acid derivatives, in general, are a well-established class of compounds in medicinal chemistry, forming the basis for drugs with a wide array of uses. slideshare.net Specifically, para-substituted benzoic acid derivatives have been identified as potent inhibitors of enzymes like protein phosphatase Slingshot, which has therapeutic potential in oncology. nih.gov

The structure of this compound provides a scaffold that can be elaborated upon to design such novel molecules. The aromatic ring and the carboxylic acid group can anchor the molecule in a protein's binding pocket, while the propanoyl group can be modified to explore different interactions and improve properties like potency and selectivity. For example, derivatives of 4-sulfamoylbenzoic acid have been investigated as inhibitors of cytosolic phospholipase A2α, an enzyme involved in inflammation. d-nb.info Similarly, the design of novel inhibitors for targets like monoamine oxidase B (MAO-B) often involves exploring how different chemical fragments, which could be derived from a building block like this compound, interact with the enzyme's active site. mdpi.com The ability to generate a series of related compounds from a single starting block is crucial for discovering new therapeutic agents. nih.gov

A critical concept in drug discovery is "drug-likeness," which refers to a compound having physicochemical properties consistent with known drugs, such as appropriate molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.gov Compounds that adhere to these properties are considered more likely to have favorable absorption, distribution, metabolism, and excretion (ADME) profiles, increasing their chances of becoming successful drugs. libretexts.orgnih.gov

This compound serves as an excellent starting point for developing drug-like compounds. Its molecular weight and structure fall within a reasonable range for a fragment or building block. nih.gov Medicinal chemists can systematically modify its structure to optimize for drug-like properties. For instance, the carboxylic acid can be converted to esters or amides to modulate polarity and permeability, a common strategy in prodrug design to enhance drug absorption. mdpi.com The ketone group can be used to attach various heterocyclic or aliphatic groups, allowing for fine-tuning of lipophilicity and target engagement. This iterative process of chemical modification, guided by principles of drug-likeness, is essential for transforming an initial hit compound into a viable drug candidate. libretexts.orgnih.gov The versatility of benzoic acid derivatives in forming a wide range of structures makes them valuable in creating libraries of "drug-like" molecules. nih.gov

| Property Category | Relevance to Drug-likeness | Modification Strategy with this compound |

| Molecular Weight | Generally preferred to be < 500 Da for oral drugs. nih.gov | The base molecule is small, allowing for significant additions without exceeding the limit. |

| Lipophilicity (logP) | Optimal range is critical for permeability and solubility. nih.govnih.gov | The propanoyl chain can be lengthened, shortened, or functionalized to adjust logP. |

| Hydrogen Bonding | The number of H-bond donors/acceptors affects solubility and target binding. nih.gov | The carboxylic acid is a donor and acceptor; conversion to esters or amides alters this profile. |

| Solubility | Adequate aqueous solubility is needed for formulation and absorption. nih.gov | The carboxylic acid enhances solubility; it can be masked (e.g., in a prodrug) to improve permeability and later regenerated in vivo. mdpi.com |

Intermediate in the Production of Functional Materials

Beyond pharmaceuticals, this compound and its close relatives are valuable intermediates in materials science. The dual functionality allows it to be incorporated into polymers, acting as either a monomer, a cross-linking agent, or a modifier to impart specific properties to the final material.

Research has shown that polymers containing benzoic acid moieties, such as poly(4-vinylbenzoic acid), can be used as advanced binder materials. osti.gov For example, a re-engineered binder, poly(4-vinylbenzoic acid) (P4VBA), has demonstrated improved cycling performance for silicon anodes in lithium-ion batteries. osti.gov The synthesis of such functional polymers often involves the polymerization of vinyl-substituted benzoic acid monomers. core.ac.uk 4-Vinylbenzoic acid (4VBA) is considered a "smart building block" for creating highly functionalized polymeric structures. core.ac.uk While not identical, the chemistry of this compound suggests its potential as a precursor to such monomers or as a direct component in condensation polymerization. For instance, the carboxylic acid can react with alcohols or amines in other monomers to form polyesters or polyamides, while the ketone group remains available for post-polymerization modification, allowing for the creation of materials with tailored surface properties or functionalities. This potential makes it a candidate for developing specialized functional materials. vulcanchem.com

Exploration of Biological and Therapeutic Research Potential Excluding Dosage

Antimicrobial Properties and Mechanisms of Action

There is no published research detailing the antimicrobial properties of 4-propanoylbenzoic acid.

Antibacterial Activity Against Pathogens (e.g., Staphylococcus aureus, M. tuberculosis)

No studies have been found that evaluate the efficacy of this compound against key bacterial pathogens such as Staphylococcus aureus or Mycobacterium tuberculosis.

Antifungal Properties

The potential antifungal activities of this compound have not been reported in the scientific literature.

Anticancer Activity and Cytotoxicity Screening

There is a lack of available data on the anticancer or cytotoxic properties of this compound.

In Vitro Evaluation Against Cancer Cell Lines (e.g., Lung, Oral Squamous Carcinoma)

No in vitro studies have been published that screen this compound against cancer cell lines, including those from lung or oral squamous carcinomas.

Inhibition Mechanisms in Cellular Models

As no anticancer activity has been reported, there is consequently no research into the potential mechanisms of inhibition in cellular models.

Antioxidant Activities and Mechanistic Insights

The antioxidant potential of this compound and any associated mechanistic studies have not been documented in peer-reviewed research.

In Vitro Assessment using Radical Scavenging Assays

Role in Oxidative Stress Mitigation

Similarly, the role of this compound in the mitigation of oxidative stress has not yet been extensively documented in scientific studies. Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidants. While related compounds have been studied for their effects on oxidative stress pathways, specific research elucidating the mechanisms by which this compound may contribute to the alleviation of oxidative stress is currently lacking in the available literature.

Enzyme Interactions and Biocatalysis Research

The interaction of this compound with enzymes is a key area of investigation, with a particular focus on its metabolism by cytochrome P450 enzymes.

Cytochrome P450 (CYP) Catalyzed Hydroxylation Reactions

Research has identified this compound, also referred to as 4-propionylbenzoic acid, as a substrate for the enzyme Cytochrome P450 CYP199A4. This enzyme is capable of catalyzing the hydroxylation of this compound. The reaction results in the formation of an α-hydroxyketone, a reaction that proceeds with a high degree of stereoselectivity. This enzymatic transformation is of significant interest in the field of biocatalysis, as it demonstrates the potential for using enzymes to create specific, chiral molecules from prochiral substrates. The high stereoselectivity of this reaction suggests that the active site of CYP199A4 provides a well-defined environment for the orientation of the this compound molecule, leading to the preferential formation of one enantiomer of the hydroxylated product.

Enzyme-Substrate Binding Studies (e.g., X-ray Co-crystallization)